molecular formula C14H12Br2 B15219132 2,6-Dibromo-3',5'-dimethyl-1,1'-biphenyl

2,6-Dibromo-3',5'-dimethyl-1,1'-biphenyl

Cat. No.: B15219132
M. Wt: 340.05 g/mol
InChI Key: LZQAARHEWAJSHK-UHFFFAOYSA-N
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Description

2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H12Br2 It is a derivative of biphenyl, where two bromine atoms are substituted at the 2 and 6 positions, and two methyl groups are substituted at the 3’ and 5’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 3’,5’-dimethyl-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods

In an industrial setting, the production of 2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

    Coupling: Formation of biaryl compounds with diverse functional groups.

    Reduction: Formation of 3’,5’-dimethyl-1,1’-biphenyl.

Scientific Research Applications

2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl in chemical reactions involves the activation of the bromine atoms, which serve as leaving groups in substitution and coupling reactions. The presence of electron-donating methyl groups at the 3’ and 5’ positions can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl is unique due to the combination of bromine and methyl substituents, which provides distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C14H12Br2

Molecular Weight

340.05 g/mol

IUPAC Name

1,3-dibromo-2-(3,5-dimethylphenyl)benzene

InChI

InChI=1S/C14H12Br2/c1-9-6-10(2)8-11(7-9)14-12(15)4-3-5-13(14)16/h3-8H,1-2H3

InChI Key

LZQAARHEWAJSHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C=CC=C2Br)Br)C

Origin of Product

United States

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